molecular formula C38H61I2N3S3 B1678518 (2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide CAS No. 3571-88-8

(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

Cat. No. B1678518
CAS RN: 3571-88-8
M. Wt: 909.9 g/mol
InChI Key: BHSBKKSKODCAAS-UHFFFAOYSA-L
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Description

This would include the compound’s systematic name, common name, and any other identifiers. It would also include a description of the compound’s appearance.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.


**Molecular Structure Analysis


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on compounds with similar structural features often focuses on synthetic methodologies and the exploration of their chemical properties. For example, the study of 2,3-Dihydro-2,3-bismethylenebenzo[b]thiophene highlighted its formation through a reaction involving sodium iodide and its potential in cycloaddition reactions for synthesizing polycyclic compounds (Dyker & Kreher, 1988). Such methodologies are essential for creating a variety of structurally complex molecules for further research and application.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Compounds similar to the one have been used in coordination chemistry, particularly in the formation of Metal-Organic Frameworks (MOFs). These structures have diverse applications, including luminescence sensing, environmental contaminant detection, and pesticide removal, as demonstrated in a study by Zhao et al. (2017), where thiophene-based MOFs exhibited selective and sensitive detection capabilities for various contaminants (Zhao et al., 2017).

Antimicrobial and Anti-tumor Applications

Research on bis-thiazole derivatives incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Additionally, novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in the development of new therapeutic agents (Kheder & Mabkhot, 2012).

properties

IUPAC Name

(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSBKKSKODCAAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C/C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61I2N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

CAS RN

3571-88-8
Record name 2,2'-[3-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Reactant of Route 2
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Reactant of Route 3
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Reactant of Route 4
Reactant of Route 4
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Reactant of Route 5
Reactant of Route 5
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide
Reactant of Route 6
Reactant of Route 6
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

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